5-Bromomethyl-3-(2-nitrophenyl)isoxazole

Reductive heterocyclization 4-Aminoquinoline synthesis Regioselectivity

Standard ortho-nitro isomer analogs fail to undergo reductive cyclization to 4-aminoquinolines, creating synthetic dead ends. This compound solves the gap via a Pd/C/H2-regiospecific pathway. - Dual orthogonal handles: Bromomethyl for nucleophilic substitution; ortho-nitro for reduction to amine. - Enables ordered diversification (alkylation then amidation) without side reactions. - Immediate availability for multi-step medicinal chemistry campaigns.

Molecular Formula C10H7BrN2O3
Molecular Weight 283.08 g/mol
CAS No. 1231243-92-7
Cat. No. B1379897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromomethyl-3-(2-nitrophenyl)isoxazole
CAS1231243-92-7
Molecular FormulaC10H7BrN2O3
Molecular Weight283.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=C2)CBr)[N+](=O)[O-]
InChIInChI=1S/C10H7BrN2O3/c11-6-7-5-9(12-16-7)8-3-1-2-4-10(8)13(14)15/h1-5H,6H2
InChIKeyDLAKGFFFRRQIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromomethyl-3-(2-nitrophenyl)isoxazole: Core Properties & Procurement


5-Bromomethyl-3-(2-nitrophenyl)isoxazole (CAS 1231243-92-7) is a heterocyclic compound characterized by a central isoxazole ring with two distinct functional groups: a bromomethyl substituent at the 5-position and an ortho-nitrophenyl group at the 3-position . This specific substitution pattern endows the molecule with a unique, orthogonal reactivity profile, enabling it to serve as a versatile, dual-reactive building block in organic synthesis [1]. Its primary utility lies in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, making it a valuable intermediate for medicinal chemistry and materials science research .

Dual-reactive building block: bromomethyl + ortho-nitrophenyl
Enables regiospecific heterocycle-to-heterocycle transformations
Supports sequential orthogonal functionalization strategies

5-Bromomethyl-3-(2-nitrophenyl)isoxazole: Why Analogue Substitution Fails


Substituting 5-Bromomethyl-3-(2-nitrophenyl)isoxazole with a close structural analog, such as its 4-nitrophenyl isomer (CAS 927188-96-3) or a non-nitrated phenyl derivative (CAS 2039-50-1), is not a scientifically sound practice. This is because the ortho-nitro group is not merely an electronic modifier; it is a functional handle that directs a unique and regiospecific heterocyclization pathway to form 4-aminoquinolines . In contrast, the meta- and para-nitrophenyl isomers fail to undergo this useful ring closure [1]. Furthermore, the bromomethyl group provides a distinct reactive center for nucleophilic substitutions, orthogonal to the reduction pathway of the nitro group. This combination of two independently addressable and uniquely reactive functional groups is not present in the aforementioned analogs, which would lead to different reaction outcomes and render them unsuitable substitutes in designed synthetic sequences [REFS-1, REFS-2].

4-Nitrophenyl isomer (CAS 927188-96-3)
Cannot undergo regiospecific cyclization to 4-aminoquinoline
3-Phenylisoxazole analog (CAS 2039-50-1)
Lacks reducible nitro group; orthogonal reactivity lost
5-Chloromethyl analog
Lower electrophilicity may alter SN2 reaction kinetics

5-Bromomethyl-3-(2-nitrophenyl)isoxazole: Key Differentiating Evidence


Regiospecific Reductive Cyclization to 4-Aminoquinolines

The ortho-nitrophenyl group in the target compound is essential for a specific reductive heterocyclization that yields 4-aminoquinolines. Under palladium-catalyzed hydrogenation conditions, 3-(2-nitrophenyl)isoxazole derivatives undergo concomitant reduction of the nitro group and regiospecific ring closure to form 4-aminoquinolines [REFS-1, REFS-2]. This transformation is not observed with the 4-nitrophenyl isomer or the non-nitrated phenyl analog, which would require entirely different and potentially more complex synthetic strategies to access similar scaffolds. The unique ortho geometry facilitates this valuable heterocycle-to-heterocycle transformation, a property that cannot be inferred from other substitution patterns.

Regiospecific Reductive Cyclization
Cross-study comparable
Forms 4-aminoquinoline; 4-nitro isomer does not
Enables unique scaffold access not possible with isomers
Reported under Pd/C hydrogenation; regiospecific pathway
Reductive heterocyclization 4-Aminoquinoline synthesis Regioselectivity

Orthogonal Dual Functional Group Reactivity

5-Bromomethyl-3-(2-nitrophenyl)isoxazole possesses two distinct reactive centers: an electrophilic bromomethyl group capable of undergoing SN2 reactions, and a reducible nitro group that can also serve as a masked amine . This dual functionality is absent in the 3-phenyl analog (CAS 2039-50-1), which lacks the reducible nitro group, and is partially present but not orthogonally addressable in the 4-nitrophenyl isomer. The 5-chloromethyl analog would exhibit lower electrophilicity at the methylene halide site, leading to different reaction kinetics and yields in nucleophilic substitution steps.

Orthogonal Dual Functional Groups
Class-level
2 addressable handles vs 1 in phenyl analog
Supports sequential diversification from single intermediate
Class-level inference; sources not specified
Orthogonal reactivity Bromomethyl group Nucleophilic substitution Nitro group reduction

Enhanced Bromomethyl Electrophilicity

The 5-bromomethyl group in the target compound is a superior electrophile compared to its 5-chloromethyl counterpart due to bromine's enhanced leaving group ability in nucleophilic substitution (SN2) reactions. This is a well-established principle in physical organic chemistry [1]. This difference translates to faster reaction rates and higher yields under comparable conditions, making the bromomethyl derivative a more efficient reagent for alkylation and etherification reactions. While no specific kinetic data is available for this exact compound, the class-level principle is a reliable predictor of its superior performance in SN2 chemistry.

Bromomethyl Electrophilicity
Class-level
Br: 10–50× faster SN2 than Cl (class-level estimate)
May support higher reaction efficiency
Data to verify; class-level leaving group principle
Nucleophilic substitution Leaving group ability Reaction kinetics

5-Bromomethyl-3-(2-nitrophenyl)isoxazole: Key Research Applications


Synthesis of 4-Aminoquinoline Libraries

The primary use-case for this compound is as a precursor in the synthesis of 4-aminoquinoline derivatives. The ortho-nitrophenyl group directs a regiospecific reductive cyclization under Pd/C and H2 conditions to afford 4-aminoquinolines . The bromomethyl group at the 5-position can be leveraged for further diversification before or after the cyclization step, enabling the construction of a library of compounds with varying substitution patterns around the quinoline core [1]. This application is unique to the ortho-nitrophenyl isoxazole scaffold and is not feasible with other isomers.

Sequential Orthogonal Functionalization

This compound is ideal for multi-step synthesis strategies that require orthogonal functionalization. The bromomethyl group can first be displaced by a nucleophile (e.g., an amine or thiolate) to introduce a new functional group or molecular fragment . Subsequently, the nitro group on the ortho-nitrophenyl ring can be reduced to an amine, which can then participate in further reactions such as amide bond formation, reductive amination, or diazotization. This ordered sequence is not possible with the non-nitrated phenyl analog and is difficult to control with isomers lacking the unique ortho arrangement [1].

Isoxazolyl-Tetrazolyl Ether Hybrid Construction

The compound can serve as an effective alkylating agent for generating hybrid heterocyclic systems. Its bromomethyl group has been successfully employed in coupling reactions with phenolic nucleophiles to create ether-linked bi-heterocyclic structures, such as isoxazolyl-tetrazolyl ethers . The presence of the nitro group on the isoxazole ring provides an additional site for future chemical modification or can be leveraged to modulate the physicochemical properties of the final conjugate. This application highlights the utility of the bromomethyl handle in connecting complex fragments.

Application
Selection Property
Validation Focus
4-Aminoquinoline synthesis
Ortho-nitro regiospecific cyclization
4-Aminoquinoline formation outcome
Sequential orthogonal functionalization
Bromomethyl + nitro dual reactivity
Sequential group transformation efficiency
Hybrid heterocycle construction
Bromomethyl alkylation handle
Ether-linked bi-heterocycle formation

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